molecular formula C11H12Cl3NO B6601872 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide CAS No. 40023-13-0

2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide

Cat. No. B6601872
CAS RN: 40023-13-0
M. Wt: 280.6 g/mol
InChI Key: FVCYEIMHJVVLLA-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide, also known as N-Methylacetamide-2-chloro-N-(3,4-dichlorophenyl)ethyl, is a synthetic compound that has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been studied for its potential application in a variety of areas, including drug development, cancer therapy, and immunology.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamideamide-2-chloro-N-(3,4-dichlorophenyl)ethyl is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase, and by modulating the activity of certain immune cells. Additionally, it has been found to have antiproliferative effects on certain types of cancer cells, suggesting that it may act by interfering with the growth and division of these cells.
Biochemical and Physiological Effects
2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamideamide-2-chloro-N-(3,4-dichlorophenyl)ethyl has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in inflammation and pain. Additionally, it has been found to modulate the activity of certain immune cells, suggesting that it may have immunomodulatory effects. Furthermore, it has been found to have antiproliferative effects on certain types of cancer cells, suggesting that it may have anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamideamide-2-chloro-N-(3,4-dichlorophenyl)ethyl in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not always easy to control its concentration in a solution, and it can be toxic if not handled properly. Additionally, it may not always be possible to accurately measure its effects on biochemical and physiological processes.

Future Directions

There are a number of potential future directions for research into 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamideamide-2-chloro-N-(3,4-dichlorophenyl)ethyl. For example, further research could be conducted into its potential use in drug development and cancer therapy. Additionally, further research could be conducted into its mechanism of action and its effects on biochemical and physiological processes. Furthermore, further research could be conducted into its potential use in immunology and its potential toxicity. Finally, further research could be conducted into its potential use in other areas, such as agriculture and environmental science.

Synthesis Methods

2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamideamide-2-chloro-N-(3,4-dichlorophenyl)ethyl can be synthesized by a number of methods. The most common method is a two-step process, involving the synthesis of the 2-chloro-N-(3,4-dichlorophenyl)ethyl group and the subsequent reaction with N-methylacetamide. In the first step, the 2-chloro-N-(3,4-dichlorophenyl)ethyl group is synthesized by reacting 3,4-dichlorophenylmagnesium bromide with 2-chloroethanol in an aprotic solvent. The second step involves the reaction of the 2-chloro-N-(3,4-dichlorophenyl)ethyl group with N-methylacetamide in a base-catalyzed reaction.

Scientific Research Applications

2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamideamide-2-chloro-N-(3,4-dichlorophenyl)ethyl has been studied for its potential application in a variety of areas, including drug development, cancer therapy, and immunology. For example, it has been studied for its ability to inhibit the activity of the enzyme cyclooxygenase, which is involved in inflammation and pain. It has also been studied for its potential use in cancer therapy, as it has been found to have antiproliferative effects on certain types of cancer cells. Additionally, it has been studied for its potential use in immunology, as it has been found to modulate the activity of certain immune cells.

properties

IUPAC Name

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO/c1-7(15(2)11(16)6-12)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCYEIMHJVVLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401191698
Record name 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40023-13-0
Record name 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40023-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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